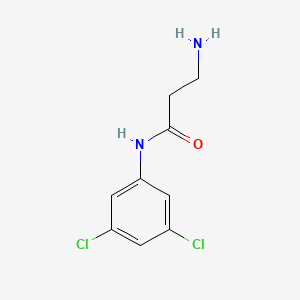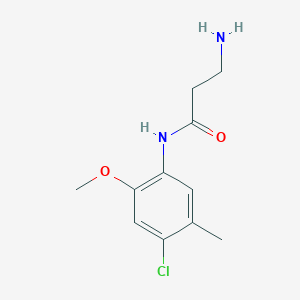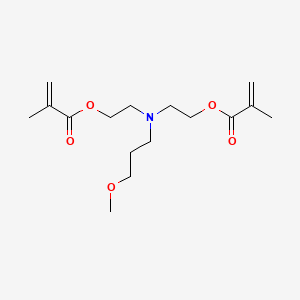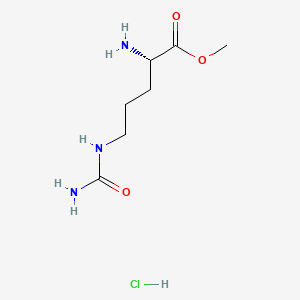
2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol
Übersicht
Beschreibung
2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol, commonly referred to as 2-BACPE, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 70-72°C, and a boiling point of 253-254°C. 2-BACPE is used as an intermediate in the synthesis of organic compounds, and is also used as a catalyst for a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Computational Study on Cage Compound Formation
A computational study focused on the condensation mechanism leading to the formation of cage hexabenzylhexaazaisowurtzitane (HBIW) from glyoxal and benzylamine highlighted the presence of an intermediate similar to 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol. The study revealed that this intermediate plays a crucial role in the acid-catalyzed formation of HBIW, a compound of interest in energetic materials research. The findings offer insights into the synthetic pathways and potential applications in the design of new energetic materials (Dong et al., 2017).
DNA Interaction Studies
Research on the interaction of metal complexes with DNA is crucial for understanding the mechanism of action of potential therapeutic agents. A study involving a complex formed with a compound structurally related to this compound showed significant interactions with calf thymus DNA. This interaction, primarily through electrostatic means, underscores the potential of such compounds in the development of new drugs or diagnostic tools (Wang et al., 2008).
Catalytic Degradation of Environmental Pollutants
The catalytic degradation of persistent organic pollutants like DDT is a significant area of environmental research. A study demonstrated the efficacy of a palladium-catalyzed system in degrading DDT and its metabolites under ambient conditions, highlighting the potential of benzylamine derivatives in facilitating these reactions. Such research points to new methods for environmental remediation and the safe disposal of hazardous chemicals (Monguchi et al., 2006).
Synthesis of Heterocyclic Compounds
Heterocyclic compounds have wide applications in pharmaceuticals and agrochemicals. A synthetic approach involving a compound akin to this compound led to the creation of novel heterocyclic structures with promising fungicidal activity. Such studies are pivotal in discovering new active substances for pharmaceutical and agricultural use (Kuzenkov & Zakharychev, 2009).
Eigenschaften
IUPAC Name |
2-(benzylamino)-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-14-8-4-7-13(9-14)15(18)11-17-10-12-5-2-1-3-6-12/h1-9,15,17-18H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGKWSSUBLZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Trilithium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B3308676.png)
![Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-](/img/structure/B3308683.png)


